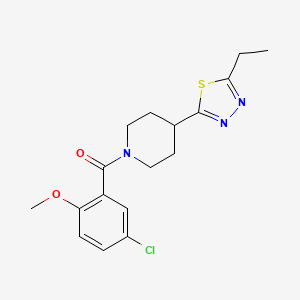

(5-Chloro-2-methoxyphenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

描述

属性

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c1-3-15-19-20-16(24-15)11-6-8-21(9-7-11)17(22)13-10-12(18)4-5-14(13)23-2/h4-5,10-11H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVHBFSQAMMXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the 5-Chloro-2-methoxyphenyl moiety: This can be achieved through the chlorination of 2-methoxyphenol followed by further functionalization.

Synthesis of the 5-ethyl-1,3,4-thiadiazole ring: This heterocyclic ring can be synthesized via the reaction of ethyl hydrazinecarbothioamide with appropriate reagents.

Coupling of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbonyl carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiadiazole moieties.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols are the primary products.

Substitution: Substituted aromatic compounds, such as nitro or halogenated derivatives.

科学研究应用

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. Research indicates that derivatives of thiadiazoles often exhibit:

- Antimicrobial properties : Effective against various bacterial strains.

- Antifungal activity : Potential use in treating fungal infections.

Thiadiazole derivatives have been studied extensively for their ability to inhibit key enzymes involved in disease processes. For instance, the inhibition of human carbonic anhydrase has been linked to anticancer effects by disrupting critical metabolic pathways such as the IL-6/JAK/STAT3 pathway .

The biological activity of this compound can be attributed to its interaction with specific targets within the body:

| Target Enzyme | Mode of Action | Pathway Affected |

|---|---|---|

| Human Carbonic Anhydrase | Inhibition via active site binding | IL-6/JAK/STAT3 pathway |

Inhibition of this enzyme can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis. It can be utilized in:

- Synthesis of complex heterocycles : The unique structural features allow for the creation of novel compounds with enhanced biological activities.

- Development of agrochemicals and dyes : Its reactivity makes it suitable for industrial applications beyond pharmaceuticals .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of thiadiazole derivatives found that compounds similar to (5-Chloro-2-methoxyphenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that compounds incorporating the thiadiazole structure significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the modulation of signaling pathways linked to human carbonic anhydrase inhibition .

Case Study 3: Development of New Antibiotics

Research into new antibiotic formulations utilizing derivatives of this compound has shown promising results against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

作用机制

The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Analogous Compounds

Key Observations :

Structural Diversity: The target compound’s 5-ethyl-1,3,4-thiadiazole distinguishes it from oxadiazole derivatives (e.g., compound 6a ), which may exhibit different electronic and steric profiles. Thiadiazoles generally exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability compared to oxadiazoles.

Biological Implications: Compound 6a demonstrated explicit antibacterial activity, attributed to the sulfonyl-piperidine group’s ability to disrupt bacterial cell membranes or enzyme function. The target compound’s piperidine-thiadiazole system may similarly target microbial enzymes (e.g., gyrase) but requires experimental validation.

Synthetic Considerations: Synthesis of thiadiazole derivatives often involves cyclization of thiosemicarbazides or oxidative desulfurization, as noted in and . The target compound’s ethyl-thiadiazole moiety may require tailored alkylation steps during synthesis.

Unresolved Questions :

- While molecular modeling predicts activity for triazole-thiadiazole hybrids , the target compound’s exact mechanism remains speculative. Comparative crystallographic studies (e.g., using SHELX-based refinements ) could elucidate conformational preferences influencing bioactivity.

生物活性

The compound (5-Chloro-2-methoxyphenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing available data from diverse sources.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a chloro-substituted methoxyphenyl group and a piperidine moiety linked to a thiadiazole. The molecular formula is with a molecular weight of 380.8 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiadiazole derivatives. For instance, several derivatives have shown cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. Notably, compounds similar to our target exhibited median inhibitory concentrations (IC50) as low as 2.32 µg/mL, indicating potent activity against cancer cells .

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. This is evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 following treatment. Cell cycle analysis revealed that these compounds can induce cell cycle arrest at the S and G2/M phases .

Comparative Analysis with Related Compounds

To better understand the biological activity of This compound , we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Ethylthiadiazole | Thiadiazole ring | Antimicrobial |

| 4-Piperidone | Piperidine ring | Analgesic |

| 2-Methoxyphenol | Methoxy-substituted phenol | Antioxidant |

These comparisons reveal common pharmacological themes associated with their functionalities, suggesting that modifications to the core structure may enhance biological activity.

Synthesis and Optimization

The synthesis of This compound typically involves several key steps that must be optimized for yield and purity. The presence of the methanone functional group allows for potential nucleophilic attacks, which can be exploited to create more potent derivatives.

Case Studies and Research Findings

In one study focusing on thiadiazole-based anticancer agents, derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 and HepG2 cell lines. The results indicated that structural modifications significantly impacted their biological activity, with some compounds demonstrating enhanced potency due to specific substitutions on the piperidine or thiadiazole rings .

常见问题

Q. What synthetic strategies are recommended for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

- Key Steps :

- Cyclization : Adapt the phosphorous oxychloride-mediated cyclization method used for structurally similar oxadiazoles .

- Reflux Conditions : Optimize reaction time (e.g., 2–6 hours) using a DMF/acetic acid mixture under reflux, as demonstrated for thiazolidinone derivatives .

- Purification : Recrystallize from methanol or DMF-ethanol to achieve >95% purity, with TLC monitoring (hexane:ethyl acetate = 3:1) .

- Efficiency Tips :

- Adjust molar ratios (e.g., 1:1.5 for starting materials to reagents) and maintain temperatures between 80–120°C to minimize side products .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

- Spectral Characterization :

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thiadiazole (C=N, ~1500–1600 cm⁻¹) stretches .

- NMR : Use ¹H/¹³C NMR to resolve piperidine protons (δ 1.5–3.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- Purity Validation :

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Contradiction Analysis :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to isolate variables .

- Metabolic Stability : Evaluate compound stability in liver microsomes using LC-MS to identify degradation byproducts .

- Structural Analogues : Compare activity with derivatives lacking the 5-ethyl-thiadiazole moiety to pinpoint pharmacophore contributions .

Q. What methodologies resolve structural ambiguities in this compound?

Methodological Answer:

- Advanced Techniques :

- Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C-Cl = ~1.74 Å) and dihedral angles to validate the methanone-thiadiazole linkage .

- 2D NMR (HSQC, NOESY) : Resolve overlapping signals in the piperidinyl and aryl regions .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electrostatic potential maps and HOMO-LUMO gaps .

Q. How can metabolic stability be studied in preclinical models?

Methodological Answer:

- Experimental Design :

- In Vitro Assays : Incubate with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS to detect hydroxylation or demethylation products .

- In Vivo Correlation : Administer the compound intravenously (1–5 mg/kg) and collect plasma/bile for pharmacokinetic profiling (t½, AUC) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

- Scale-up Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。